4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
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Overview
Description
4-Chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is used as a tool to study biological processes. Its ability to interact with specific molecular targets makes it valuable in understanding cellular mechanisms and pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential to modulate biological targets suggests its use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
2-butyl-4-chloro-1-[(2'- (1-triphenylmethyl-1H-tetrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl]imidazole-5-carboxylic acid 1-[(isopropoxy)carbonyloxy]methyl ester
Uniqueness: 4-Chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide stands out due to its specific structural features and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O4S/c13-9-2-1-8(11(20)14-12-15-17-18-16-12)7-10(9)24(21,22)19-3-5-23-6-4-19/h1-2,7H,3-6H2,(H2,14,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPHQUPTLAHRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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